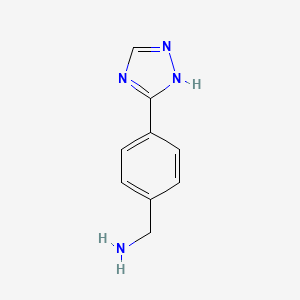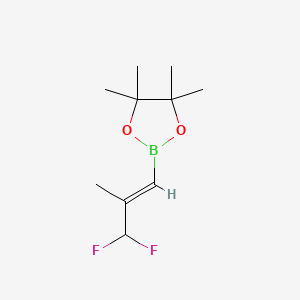
2-(3,3-Difluoro-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Difluoro-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a difluoromethylprop-1-en-1-yl group. It is often used in organic synthesis and has applications in medicinal chemistry, materials science, and other areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoro-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a difluoromethylprop-1-en-1-yl precursor. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Difluoro-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can lead to the formation of boranes or other reduced boron species.
Substitution: The compound can undergo substitution reactions, where the difluoromethylprop-1-en-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, such as hydrogen peroxide, and reducing agents, such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids, while reduction reactions may produce boranes. Substitution reactions can lead to a wide range of functionalized boron compounds.
Aplicaciones Científicas De Investigación
2-(3,3-Difluoro-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: The compound is being investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Difluoro-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. This property makes it a valuable reagent in organic synthesis and allows it to interact with various molecular targets. In medicinal applications, the compound can target specific cellular pathways and exert therapeutic effects through its boron-containing structure.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,3-Difluoro-2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2,2-difluoroethyl)-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, this compound is unique due to its specific difluoromethylprop-1-en-1-yl group. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H17BF2O2 |
|---|---|
Peso molecular |
218.05 g/mol |
Nombre IUPAC |
2-[(E)-3,3-difluoro-2-methylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H17BF2O2/c1-7(8(12)13)6-11-14-9(2,3)10(4,5)15-11/h6,8H,1-5H3/b7-6+ |
Clave InChI |
QDGODSSBDOAUSQ-VOTSOKGWSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C(F)F |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


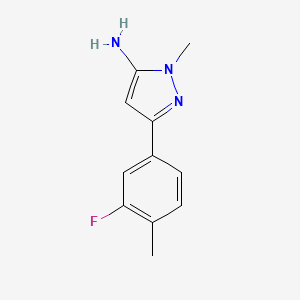
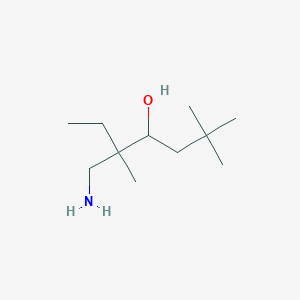
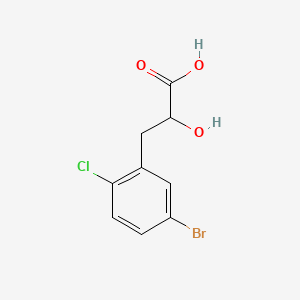
![2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13631633.png)

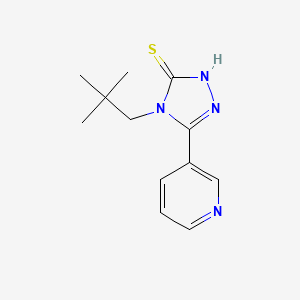
![3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B13631667.png)
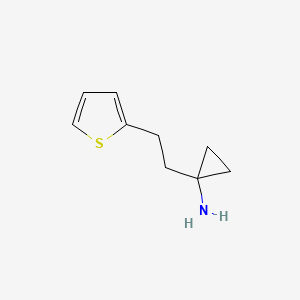

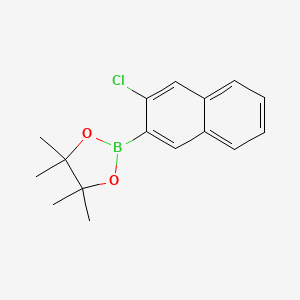
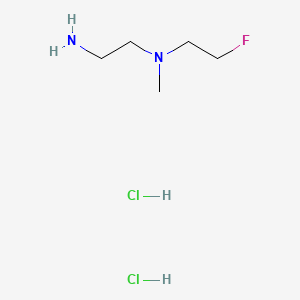
![N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine](/img/structure/B13631696.png)

